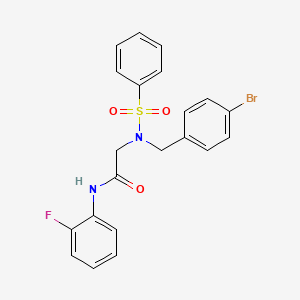

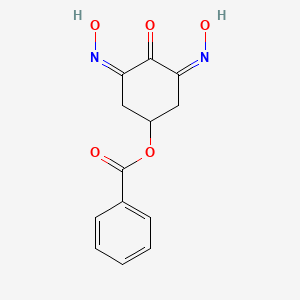

![molecular formula C23H21FN2O2 B5849334 N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)

N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)

Overview

Description

N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide), also known as FLP-7, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of bis-acetamides and has been found to exhibit interesting biological properties.

Scientific Research Applications

Synthesis and Catalytic Applications

- Synthesis Techniques : The compound has been synthesized using solid acid catalysts, with HZSM-5 zeolite showing superior performance. Optimal conditions involved dimethylbenzene as a solvent, achieving a yield of 91% (Zhang Zhong-biao, 2012).

Medical Research and Pharmacology

- CB2 Receptor Inverse Agonists and Osteoclast Inhibitors : A derivative of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) was identified as a new class of CB2 inverse agonists. It showed potential as an antiosteoporosis agent due to its inhibitory effects on osteoclast formation without cytotoxicity (Peng Yang et al., 2012).

Chemical Properties and Analysis

- Anodic Fluorination : Studies on anodic fluorination of related phenylacetamides revealed insights into the selectivity and efficiency of producing fluorinated derivatives, which could be relevant for derivatives of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (N. Ilayaraja & M. Noel, 2009).

Advanced Material Synthesis

- Catalytic Synthesis of Pharmaceuticals : The compound was used in the synthesis of flunarizine, a drug used for treating migraines and other conditions, through metal-catalyzed amination (R. N. Shakhmaev et al., 2016).

Biochemistry and Molecular Studies

- Stable Methanimine Synthon : N-Methylidene[bis(trimethylsilyl)methyl]amine, a related compound, acts as a stable methanimine synthon in cycloadditions to ketenes, forming β-lactams (C. Palomo et al., 1997).

Analytical Techniques

- Analysis in Pharmaceutical Products : Techniques involving micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) have been developed for the separation and analysis of flunarizine and its degradation products, including derivatives of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (D. El-Sherbiny et al., 2005).

Organic Synthesis Techniques

- Acylation with Bis(Acylamides) : Research on acylation techniques using bis(acylamides) has explored the trifluoroacetylation of amine, hydroxyl, and thiol groups, potentially relevant to the synthesis or modification of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (M. Donike, 1973).

Toxicology and Metabolism Studies

- Metabolism and Toxicity of Related Compounds : Studies on the metabolism of flutamide, a compound with structural similarities, have identified novel metabolites and elucidated pathways that could be relevant for understanding the metabolism of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (R. Goda et al., 2006).

Bioactive Compound Research

- Anti-HIV Activity of Analogues : A symmetrical 1-pyrrolidineacetamide, structurally related to N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide), showed potential as an anti-HIV compound, inhibiting HIV-1 integrase (L. Du et al., 2008).

Inorganic Chemistry and Catalysis

- Alkylation of Aryl Grignard Reagents : Iron(III) amine-bis(phenolate) complexes have been used for the catalytic alkylation of aryl Grignard reagents, which could potentially be applied to the modification of N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide) (X. Qian et al., 2011).

properties

IUPAC Name |

N-[(4-fluorophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O2/c24-20-13-11-19(12-14-20)23(25-21(27)15-17-7-3-1-4-8-17)26-22(28)16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWECLCOMCMJAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)

![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)

![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)

![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)

![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)